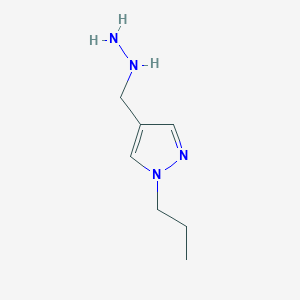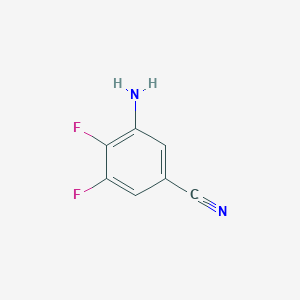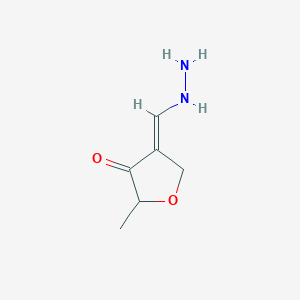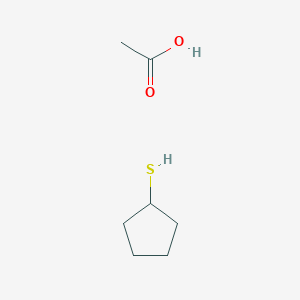
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopropylamine group attached to a phenoxymethyl moiety, which is further substituted with a fluoro and methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps:
Formation of the Phenoxymethyl Intermediate: The initial step involves the reaction of 4-fluoro-2-methylphenol with a suitable alkylating agent to form the phenoxymethyl intermediate.
Cyclopropylamine Introduction: The phenoxymethyl intermediate is then reacted with cyclopropylamine under controlled conditions to introduce the cyclopropylamine group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro or methyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often under reflux conditions.
Major Products:
Oxidation Products: Corresponding phenoxymethyl derivatives with oxidized functional groups.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: New compounds with substituted fluoro or methyl groups.
Aplicaciones Científicas De Investigación
1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-(4-Fluoro-2-methyl-phenoxymethyl)-piperidine
- 3-(2-Fluoro-phenoxymethyl)-piperidine hydrochloride
- 4-(4-Fluoro-2-methylphenoxy)piperidine
Comparison: 1-(4-Fluoro-2-methyl-phenoxymethyl)-cyclopropylamine hydrochloride stands out due to its unique cyclopropylamine group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C11H15ClFNO |
|---|---|
Peso molecular |
231.69 g/mol |
Nombre IUPAC |
1-[(4-fluoro-2-methylphenoxy)methyl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-10(8)14-7-11(13)4-5-11;/h2-3,6H,4-5,7,13H2,1H3;1H |
Clave InChI |
AZWRMVORYZHECW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)OCC2(CC2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)




![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)

![2,2,3,3,4,4-Hexafluoro-4-[(trifluoroethenyl)oxy]butan-1-ol](/img/structure/B12086792.png)
![(R)-N-[(S)-1-[2-(Dicyclohexylphosphino)phenyl]ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12086799.png)

![6-Hydroxy-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12086804.png)
